2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, fluorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), followed by chlorination and further functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: The compound can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Aromatic Substitution: Reagents like amines, thiols, and alkoxides are commonly employed.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Biological Activity
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core with various substituents, imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is synthesized through several methods, typically involving the cyclization of precursor compounds. One common approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with reagents such as formic acid or triethyl orthoformate, followed by chlorination and further functionalization. The molecular formula for this compound is C13H8ClFN2S, and its CAS number is 99499-25-9 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has shown potential in:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways.
- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, modulating their activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of thienopyrimidine can inhibit the proliferation of cancer cells. In particular, compounds related to this compound have shown promising results against L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
Comparative Biological Data
Compound | IC50 (µM) | Target | Reference |
---|---|---|---|
This compound | <1 | L1210 leukemia cells | |
Celecoxib | 0.04 | COX-2 | |
Indomethacin | 9.17 | COX-1 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using rat models for carrageenan-induced paw edema showed that compounds similar to this compound exhibit strong anti-inflammatory effects, further supporting its therapeutic potential .
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-6-9-11(8-4-2-3-5-10(8)15)16-13(14)17-12(9)18-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDGMBWFNNEERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)Cl)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652515 |
Source
|
Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99499-25-9 |
Source
|
Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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